Erbium tribromide

Catalog No.
S1509173
CAS No.
13536-73-7
M.F
Br3Er
M. Wt
406.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium tribromide

CAS Number

13536-73-7

Product Name

Erbium tribromide

IUPAC Name

erbium(3+);tribromide

Molecular Formula

Br3Er

Molecular Weight

406.97 g/mol

InChI

InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3

InChI Key

GZTUDAKVGXUNIM-UHFFFAOYSA-K

SMILES

Br[Er](Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Er+3]

The exact mass of the compound Erbium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Erbium tribromide (CAS: 13536-73-7) is a highly hygroscopic, crystalline rare-earth halide utilized primarily as a high-purity precursor in advanced optical materials, solid-state crystal growth, and organometallic synthesis [1]. Characterized by its violet crystalline form, it possesses a melting point of 923 °C and exhibits distinct thermodynamic and solubility profiles compared to other erbium halides. In industrial and research procurement, ErBr3 is specifically sourced when the application demands lower phonon energies than fluorides can provide, or when specific solubility in non-aqueous solvents like tetrahydrofuran (THF) is required for air-sensitive synthesis workflows [2].

Substituting erbium tribromide with more common halides like erbium trichloride (ErCl3) or erbium trifluoride (ErF3) frequently leads to process failures or degraded material performance [1]. In optical applications, substituting ErBr3 with ErF3 introduces a higher phonon energy matrix, which drastically increases non-radiative multi-phonon relaxation and quenches upconversion luminescence [2]. In wet chemical synthesis, replacing ErBr3 with ErCl3 disrupts organometallic workflows because ErCl3 lacks the necessary solubility in ethereal solvents like THF, leading to incomplete metathesis reactions and lower yields of target organoerbium complexes . Furthermore, the distinct sublimation enthalpies between the halides mean that swapping precursors in chemical vapor deposition (CVD) without recalibrating thermal profiles will result in incorrect erbium doping concentrations [3].

Differentiated Solubility in Tetrahydrofuran (THF) for Organometallic Synthesis

For the synthesis of air-sensitive organoerbium compounds, the solubility of the starting halide in ethereal solvents is a critical bottleneck. Erbium tribromide is highly soluble in THF, forming stable solvated complexes that facilitate homogeneous liquid-phase reactions . In contrast, erbium trichloride (ErCl3) is only slightly soluble in THF [1]. This quantitative difference in solubility dictates the reaction kinetics and yield during alkali metal salt metathesis.

Evidence DimensionSolubility in Tetrahydrofuran (THF)
Target Compound DataErBr3: Highly soluble in THF
Comparator Or BaselineErCl3: Slightly soluble in THF
Quantified DifferenceErBr3 enables homogeneous phase reactions, whereas ErCl3 often remains as an unreacted suspension.
ConditionsAnhydrous THF at room temperature.

Buyers synthesizing organoerbium precursors must procure ErBr3 to ensure complete dissolution and high yields, avoiding the low reactivity associated with ErCl3 suspensions.

Lower Phonon Energy for Enhanced Upconversion Luminescence

The choice of halide host matrix fundamentally dictates the luminescence efficiency of Er3+ ions. Erbium tribromide possesses a lower maximum phonon energy compared to erbium trichloride and erbium trifluoride [1]. Because multi-phonon relaxation rates scale exponentially with the number of phonons required to bridge the energy gap between excited states, the lower phonon energy of the bromide matrix significantly suppresses non-radiative decay [2].

Evidence DimensionHost matrix phonon energy and non-radiative relaxation
Target Compound DataErBr3: Low phonon energy matrix
Comparator Or BaselineErF3 and ErCl3: Higher phonon energy matrices
Quantified DifferenceBromides exhibit lower multi-phonon quenching rates, directly increasing the radiative emission yield.
ConditionsEr3+ doped halide matrices under near-infrared excitation.

For procurement in photonics and solid-state lasers, ErBr3 is the mandatory choice to maximize upconversion efficiency and minimize energy lost to lattice vibrations.

Differentiated Sublimation Thermodynamics for Vapor Deposition

In physical and chemical vapor deposition processes, the volatility of the precursor dictates the doping rate. The total vapor pressure of solid ErBr3 follows the temperature dependence log(p/kPa) = 11.09 - 14256/T (from 919 to 1058 K), whereas ErCl3 follows log(p/kPa) = 12.04 - 15159/T [1]. The lower slope for ErBr3 indicates a lower enthalpy of sublimation compared to the trichloride [2].

Evidence DimensionTemperature dependence of sublimation vapor pressure
Target Compound DataErBr3: log(p/kPa) = 11.09 - 14256/T
Comparator Or BaselineErCl3: log(p/kPa) = 12.04 - 15159/T
Quantified DifferenceErBr3 exhibits a lower sublimation enthalpy (represented by the 14256 vs 15159 slope factor).
ConditionsKnudsen effusion/torsion method measurements between 880 K and 1058 K.

Engineers designing CVD/PVD processes for erbium-doped films must select ErBr3 when their system's thermal mass flow controllers are calibrated for its specific, less steep volatility gradient.

Elevated Melting Point for Solid-State Crystal Growth

The thermal processing window for synthesizing complex rare-earth halides via the Bridgman technique depends heavily on the melting point of the binary halide precursors. Erbium tribromide has a melting point of 923 °C, which is significantly higher than that of erbium trichloride (774 °C). This 149 °C difference alters the phase equilibria and the required temperature profiles during melt-quenching and solid-state synthesis.

Evidence DimensionMelting Point
Target Compound DataErBr3: 923 °C
Comparator Or BaselineErCl3: 774 °C
Quantified DifferenceErBr3 melts 149 °C higher than ErCl3.
ConditionsStandard atmospheric pressure.

Materials scientists must procure ErBr3 to match the specific phase diagram requirements and thermal processing windows required for growing erbium-doped bromide scintillator crystals.

Anhydrous Synthesis of Organoerbium Precursors

Directly leveraging its high solubility in tetrahydrofuran (THF) demonstrated in Section 3, Erbium tribromide is the preferred starting material for synthesizing air-sensitive organoerbium compounds via alkali metal salt metathesis, where complete dissolution is mandatory for high yields .

High-Efficiency Upconversion Phosphors

Due to its low phonon energy matrix which suppresses non-radiative relaxation, ErBr3 is utilized as a core dopant host in the development of near-infrared to visible upconversion nanoparticles and solid-state optical amplifiers, outperforming chloride and fluoride alternatives [1].

Precursor for Erbium-Doped Thin Films via CVD

Utilizing its specific sublimation enthalpy and vapor pressure profile, ErBr3 serves as a precise volatile precursor in chemical vapor deposition (CVD) processes for manufacturing erbium-doped waveguide amplifiers, requiring specific thermal mass flow calibration [2].

Bridgman Growth of Scintillator Crystals

Capitalizing on its 923 °C melting point, ErBr3 is a critical binary precursor in the Bridgman crystal growth of complex alkali-rare-earth bromides used in advanced radiation detection, ensuring phase stability during thermal processing [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

404.68326 g/mol

Monoisotopic Mass

402.68531 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13536-73-7

Wikipedia

Erbium(III) bromide

General Manufacturing Information

Erbium bromide (ErBr3): ACTIVE

Dates

Last modified: 08-15-2023

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